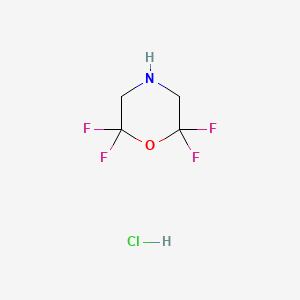

2,2,6,6-Tetrafluoromorpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,6,6-Tetrafluoromorpholine hydrochloride is a fluorinated organic compound . It belongs to the class of heterocyclic compounds and is a member of the morpholine family. The compound is available as a solid .

Synthesis Analysis

The synthesis of this compound involves the reaction of morpholine with hydrogen fluoride and a fluorinating agent such as sulfur tetrafluoride. The resulting product is then treated with hydrochloric acid to obtain this compound.Molecular Structure Analysis

The molecular formula of this compound is C4H6ClF4NO . Its molecular weight is 195.54 g/mol .Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 195.54 g/mol . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Fluorinating Agents

Diethylaminodifluorosulfinium tetrafluoroborate and morpholinodifluorosulfinium tetrafluoroborate are crystalline fluorinating agents that demonstrate superior handling and stability compared to traditional agents. These reagents are effective in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides, displaying selectivity and reduced side products (L’Heureux et al., 2010).

Catalysis in Organic Synthesis

Metal tetrafluoroborates, specifically zinc tetrafluoroborate hydrate, have been explored as mild and efficient catalysts for epoxide ring-opening reactions. They offer high yields and excellent selectivity, demonstrating their potential in various organic synthesis applications (Pujala et al., 2011).

Anion Binding in Aqueous Solution

Studies have investigated the formation of halide and hydroxide anion complexes with ligands in aqueous solution. This research provides insights into anion-ligand interactions, which are critical in understanding various chemical processes and designing efficient ligands for specific applications (Savastano et al., 2018).

OLED and Photoluminescence Studies

Research into organic light-emitting diodes (OLEDs) has pointed to the role of certain fluorinated compounds in the stability and performance of blue phosphorescent emitters. Understanding the degradation and interaction of these materials is crucial for the development of efficient and durable OLEDs (Seifert et al., 2013).

Propiedades

IUPAC Name |

2,2,6,6-tetrafluoromorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F4NO.ClH/c5-3(6)1-9-2-4(7,8)10-3;/h9H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKZHESYPXFUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)(F)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2856861.png)

![4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine](/img/structure/B2856863.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2856866.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2856867.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2856875.png)

![1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2856881.png)

![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)